An In-depth Technical Guide to 5-(3,4-Dichlorophenyl)isoxazole (CAS Number: 138716-63-9)
An In-depth Technical Guide to 5-(3,4-Dichlorophenyl)isoxazole (CAS Number: 138716-63-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity, making it a privileged structure in drug design.[1][2] 5-(3,4-Dichlorophenyl)isoxazole, in particular, has emerged as a molecule of significant interest due to the diverse pharmacological activities exhibited by its derivatives. The incorporation of a dichlorinated phenyl ring at the 5-position of the isoxazole core introduces specific lipophilic and electronic characteristics that can profoundly influence its interaction with biological targets. This guide provides a comprehensive technical overview of 5-(3,4-Dichlorophenyl)isoxazole, encompassing its synthesis, physicochemical properties, potential mechanisms of action, and detailed experimental protocols for its synthesis and evaluation.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of 5-(3,4-Dichlorophenyl)isoxazole is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 138716-63-9 | [3] |
| Molecular Formula | C₉H₅Cl₂NO | [3] |
| Molecular Weight | 214.05 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Estimated based on isomers: ~130-140 °C | Based on related compounds[4] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water. | N/A |
Spectral Data (Predicted based on related structures):
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.0-7.5 (m, 3H, Ar-H), ~6.9 (s, 1H, isoxazole-H).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~170, ~163, ~134, ~132, ~131, ~130, ~129, ~127, ~98.
Synthesis of 5-(3,4-Dichlorophenyl)isoxazole
The synthesis of 5-substituted isoxazoles can be achieved through several reliable methods. The two most prevalent and adaptable strategies for the preparation of 5-(3,4-Dichlorophenyl)isoxazole are the reaction of a chalcone intermediate with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
Method 1: From Chalcone Precursor
This is a robust and widely employed two-step synthesis.
Experimental Workflow:
Caption: Chalcone-based synthesis of 5-(3,4-Dichlorophenyl)isoxazole.
Step-by-Step Protocol:
Step 1: Synthesis of 1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)
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To a stirred solution of 3,4-dichloroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2 equivalents) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the pure chalcone.
Step 2: Synthesis of 5-(3,4-Dichlorophenyl)isoxazole
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A mixture of the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol is refluxed in the presence of a base such as sodium hydroxide or potassium hydroxide (2 equivalents).[4]
-
The reaction is typically heated at reflux for 6-8 hours. Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Method 2: 1,3-Dipolar Cycloaddition
This method offers a highly efficient and often regioselective route to isoxazoles.
Experimental Workflow:
Caption: 1,3-Dipolar cycloaddition for isoxazole synthesis.
Step-by-Step Protocol:
-
In situ generation of 3,4-Dichlorobenzonitrile Oxide: 3,4-Dichlorobenzaldehyde oxime (1 equivalent) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). An oxidizing agent like N-chlorosuccinimide (NCS) or Oxone is added portion-wise at room temperature.
-
Cycloaddition: To the solution containing the in situ generated nitrile oxide, a terminal alkyne such as phenylacetylene (1.2 equivalents) is added.
-
The reaction mixture is then heated, or a catalyst such as copper(I) iodide can be added to facilitate the cycloaddition at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Potential Biological Activities and Mechanisms of Action
While the specific biological profile of 5-(3,4-Dichlorophenyl)isoxazole is not extensively documented, the activities of structurally related compounds provide strong indications of its potential therapeutic applications.
Antifungal Activity
Derivatives of 3,4-dichlorophenyl isoxazole have demonstrated significant antifungal properties. For instance, stilbene derivatives incorporating the 3,4-dichlorophenyl isoxazole moiety have shown potent activity against the phytopathogenic fungus Botrytis cinerea, the causative agent of gray mold in various crops.[5][6]
Proposed Mechanism of Action: The antifungal effect of these derivatives is believed to involve the disruption of fungal cell membrane integrity and alterations in hyphal morphology.[5][6] The dichlorophenyl group likely enhances the lipophilicity of the molecule, facilitating its penetration into the fungal cell membrane.
Signaling Pathway Implication:
Caption: Proposed antifungal mechanism of action.
Monoamine Oxidase B (MAO-B) Inhibition
Structurally similar compounds, such as 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[7] MAO-B is a key enzyme in the degradation of dopamine in the brain, and its inhibition is a validated therapeutic strategy for Parkinson's disease.[7]
Potential for Neuroprotective Applications: The 3,4-dichlorophenyl moiety appears to be a critical pharmacophore for MAO-B inhibition in this class of compounds. This suggests that 5-(3,4-Dichlorophenyl)isoxazole could serve as a valuable scaffold for the development of novel neuroprotective agents.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
This protocol describes a method to evaluate the antifungal activity of 5-(3,4-Dichlorophenyl)isoxazole against a fungal strain like Botrytis cinerea.
Materials:
-
5-(3,4-Dichlorophenyl)isoxazole
-
Fungal strain (Botrytis cinerea)
-
Potato Dextrose Broth (PDB)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control (e.g., Boscalid)[6]
-
Negative control (PDB with DMSO)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 5-(3,4-Dichlorophenyl)isoxazole in DMSO.
-
Preparation of Fungal Inoculum: Grow Botrytis cinerea on Potato Dextrose Agar (PDA) plates. Collect spores from a 7-day-old culture and suspend them in sterile PDB. Adjust the spore concentration to 1 x 10⁵ spores/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solution with PDB to achieve a range of final concentrations (e.g., 100 µg/mL to 0.78 µg/mL). Ensure the final DMSO concentration in all wells is ≤1%.
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing the test compound, positive control, and negative control.
-
Incubation: Incubate the plates at 25°C for 48-72 hours.
-
Assessment of Fungal Growth: Measure the optical density (OD) at 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration using the following formula: % Inhibition = [1 - (OD of treated well / OD of negative control well)] x 100
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that results in a significant inhibition of fungal growth (e.g., ≥90%).
Conclusion
5-(3,4-Dichlorophenyl)isoxazole is a versatile heterocyclic compound with significant potential in both agrochemical and pharmaceutical research. Its synthesis is achievable through well-established chemical methodologies, and the biological activities of its derivatives suggest promising avenues for the development of novel antifungal and neuroprotective agents. This guide provides a foundational technical resource for researchers to further explore the chemical and biological properties of this intriguing molecule. Further studies are warranted to fully elucidate its specific mechanisms of action and to optimize its structure for enhanced therapeutic or agrochemical efficacy.
References
- Liu, T., Dong, X., Xue, N., Wu, R., He, Q., Yang, B., & Hu, Y. (2009). Synthesis and Biological Evaluation of 3,4-diaryl-5-aminoisoxazole Derivatives. Bioorganic & Medicinal Chemistry, 17(17), 6279-85.
- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
- Wang, Y., et al. (2021). Synthesis, Bioactivity, and QSAR Study of 3,4-Dichlorophenyl Isoxazole-Substituted Stilbene Derivatives against the Phytopathogenic Fungus Botrytis cinerea. Journal of Agricultural and Food Chemistry, 69(33), 9495–9505.
- MDPI. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2023(1), M1552.
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Organic Chemistry Portal. Isoxazole synthesis. Retrieved from [Link]
- PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
- Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method.
- Who we serve.
- Der Pharma Chemica. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. 4(6), 2283-2287.
- Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4).
- The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Journal of the Chinese Chemical Society, 64(1), 15-30.
- MDPI. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2023(1), M1552.
- PubMed. (1996). 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: a potent, selective antagonist at human cloned dopamine D4 receptors. Journal of Medicinal Chemistry, 39(10), 1943-5.
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